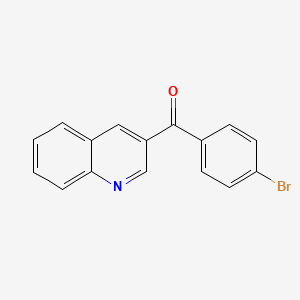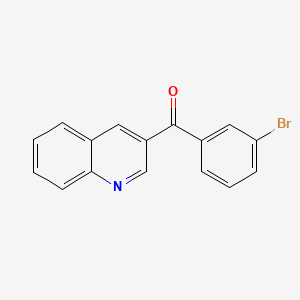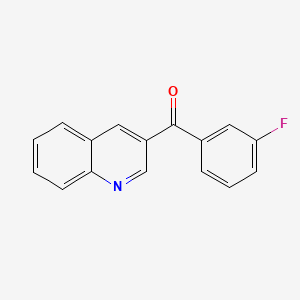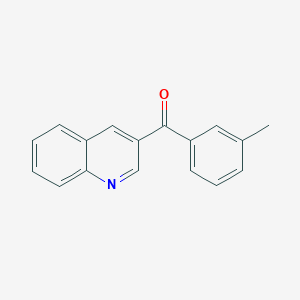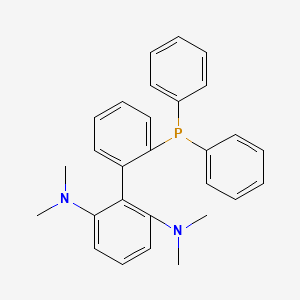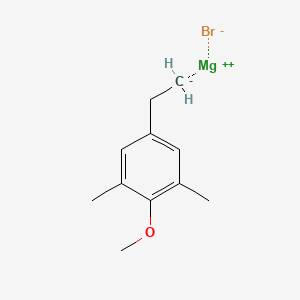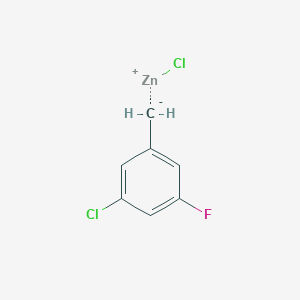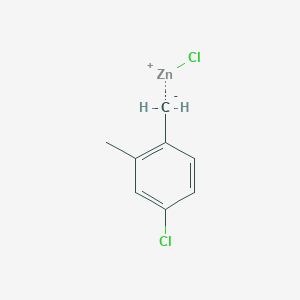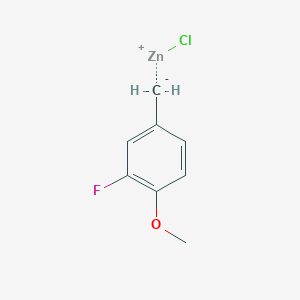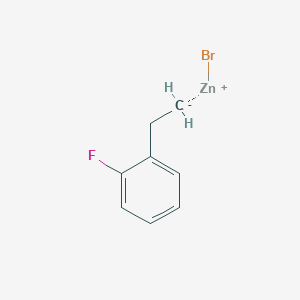
2-Fluorophenethylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenethylzinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a zinc-bromide moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
2-Fluorophenethylzinc bromide is typically prepared by the reaction of 2-fluorophenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Fluorophenethyl bromide+Zn→2-Fluorophenethylzinc bromide
The reaction conditions often involve refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-Fluorophenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is extensively used in cross-coupling reactions like the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, organic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
2-Fluorophenethylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism of action of 2-Fluorophenethylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which then reacts with an organic halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the organic group from the zinc reagent to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
2-Fluorophenethylzinc bromide can be compared with other organozinc compounds such as:
Phenethylzinc bromide: Lacks the fluorine atom, making it less reactive in certain transformations.
2-Chlorophenethylzinc bromide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and selectivity in reactions.
2-Bromophenethylzinc bromide: Similar structure but with a bromine atom, affecting its chemical behavior.
The presence of the fluorine atom in this compound imparts unique reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);1-ethyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSJBSDPBQPDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

